

Technical Support Center: Solubility Optimization for Indolin-6-amine Scaffolds

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Compound of Interest

Compound Name: *Indolin-6-amine*

CAS No.: 15918-79-3

Cat. No.: B187345

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Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Solubility & Aggregation in **Indolin-6-amine** Derivatives Case ID: IND-SOL-001

Executive Summary

Indolin-6-amine derivatives function as critical intermediates in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and bioactive heterocycles. However, they present a "Brick Dust" profile: high melting points, high lattice energy, and poor aqueous solubility.

This support guide addresses the three most common failure modes: Precipitation in Biological Media, Inconsistent IC50 Data due to Aggregation, and Poor In Vivo Exposure.

Module 1: Diagnostic & Root Cause Analysis

Before attempting formulation fixes, you must diagnose the specific physicochemical barrier.

The "pKa Trap"

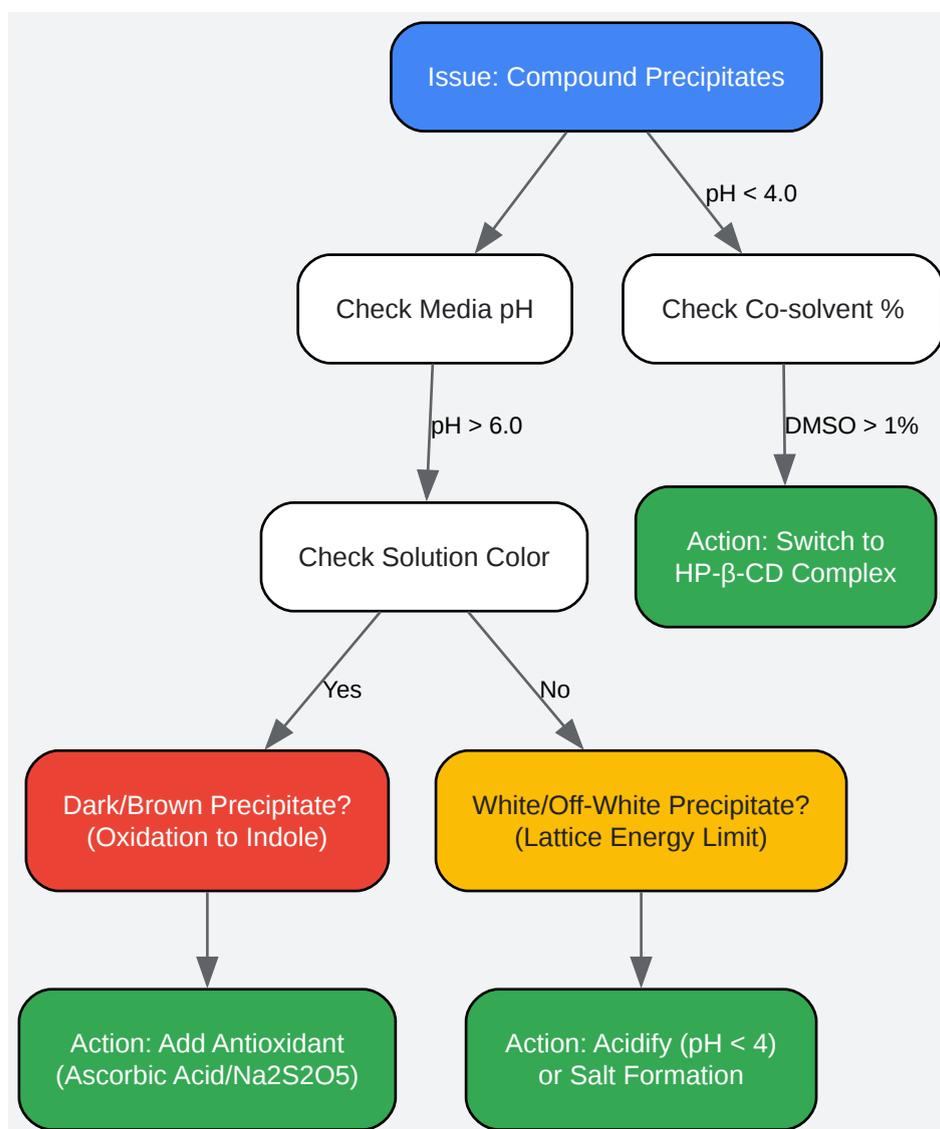
Indolin-6-amine derivatives typically possess two nitrogen centers, but they are not equally basic.

- N1 (Indoline ring): Low basicity due to conjugation with the benzene ring (and often substituted with electron-withdrawing groups).

- N6 (Exocyclic amine): The primary basic center, typically with a pKa of 4.5 – 5.5.

The Consequence: At physiological pH (7.4), the molecule is >99% non-ionized (neutral). The neutral form has high stacking energy (π - π interactions), leading to rapid precipitation.

Diagnostic Workflow



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Figure 1: Diagnostic decision tree for identifying the root cause of precipitation events.

Module 2: Chemical & Formulation Solutions

Solution A: Salt Selection (The Permanent Fix)

Attempting to dissolve the free base in neutral buffer is futile. You must lower the lattice energy by forming a salt.

Recommended Counter-ions:

- Mesylate (Methanesulfonic acid): Preferred for lipophilic kinase inhibitors. Breaks crystal lattice effectively.
- Hydrochloride (HCl): Standard, but can sometimes lead to the "Common Ion Effect" in saline (NaCl) buffers, causing re-precipitation.

Protocol: Micro-Scale Salt Screen

- Dissolve 10 mg of free base in minimal THF or Methanol.
- Add 1.05 equivalents of acid (1M solution in EtOH).
- Evaporate solvent.
- Verification: Analyze via DSC (Differential Scanning Calorimetry). A sharp melting point distinct from the free base confirms a crystalline salt; a broad transition indicates an amorphous salt (higher solubility, lower stability).

Solution B: The "DMSO Shock" Prevention (In Vitro)

The Problem: Diluting a 10 mM DMSO stock 1000-fold into media (to 10 μ M) often causes "kinetic precipitation." The drug crashes out before it can disperse.

The Fix: Serial Dilution with Intermediate Solvents Do not jump from 100% DMSO to 100% Aqueous.

Step	Solvent System	Concentration	State
Stock	100% DMSO	10 mM	Soluble
Intermed.	50% DMSO / 50% PEG400	1 mM	Soluble (Transition)
Final	Media + 0.5% DMSO	10 μ M	Metastable/Soluble

Solution C: Cyclodextrin Complexation (The "Universal" Fix)

For in vivo studies or sensitive assays, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard. It encapsulates the hydrophobic indoline core while exposing hydrophilic hydroxyl groups to the solvent.

Preparation Protocol (20% w/v HP- β -CD):

- Vehicle Prep: Dissolve 20g HP- β -CD in 100mL Na-Acetate buffer (pH 4.5).
- Compound Addition: Add **Indolin-6-amine** derivative (as free base) slowly with high-shear vortexing.
- Sonication: Sonicate at 40°C for 30 minutes.
- Filtration: Filter through 0.22 μ m PVDF to remove uncomplexed solid.
- Result: Clear solution, stable for weeks at 4°C.

Module 3: Quantitative Comparison of Solubility Strategies

The following data represents average solubility improvements for a prototypical hydrophobic **Indolin-6-amine** derivative (LogP ~3.8).

Formulation Strategy	Solubility (mg/mL)	Stability (24h)	Biological Suitability
Free Base (pH 7.4)	< 0.005	Poor (Precipitates)	None
HCl Salt (pH 4.0)	1.2 - 2.5	Good	IV / IP Injection
10% DMSO/PBS	0.05 - 0.1	Moderate (Risk of crash)	In Vitro Only
20% HP- β -CD (pH 5)	5.0 - 12.0	Excellent	IV / Oral / IP

Frequently Asked Questions (FAQs)

Q1: My compound turns black in solution after 4 hours. Is it precipitating? A: It is likely oxidizing. **Indolin-6-amines** are electron-rich and prone to oxidation into indoles (aromatization) or quinoid species.

- Fix: Degas all buffers with Argon/Nitrogen. Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the stock solution. Store DMSO stocks at -20°C in amber vials.

Q2: I see "false positives" in my kinase assay. Why? A: This is a classic sign of Colloidal Aggregation. The hydrophobic molecules form microscopic clumps that sequester the enzyme, inhibiting it non-specifically.

- Test: Add 0.01% Triton X-100 to the assay buffer. If the inhibition disappears (IC50 shoots up), your previous activity was an artifact of aggregation.

Q3: Can I use PEG400 for IV administration? A: Yes, but limit PEG400 to <30% v/v to avoid hemolysis. A recommended co-solvent system for **Indolin-6-amines** is: 5% DMSO + 40% PEG400 + 55% Water (pH adjusted to 4.0).

References

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